3-Chloro-2,1-benzothiazole
Overview
Description
3-Chloro-2,1-benzothiazole is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring with a chlorine atom attached at the third position. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and industrial processes.
Mechanism of Action
Target of Action
3-Chloro-2,1-Benzothiazole has been found to have significant activity against various targets. For instance, benzothiazole-based compounds have shown potent inhibition against Mycobacterium tuberculosis . In addition, these compounds have been found to interact with the BCL-2 family of enzymes , which play a crucial role in apoptosis .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, it reacts with a range of nucleophiles to give products which arise from fission of the thiazole ring . This interaction can lead to changes in the function of the target, potentially inhibiting its activity.
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on its targets. For instance, when it interacts with the BCL-2 family of enzymes, it can affect the apoptotic pathway , potentially leading to cell death . Similarly, its anti-tubercular activity suggests that it may affect the biochemical pathways involved in the survival and replication of Mycobacterium tuberculosis .
Pharmacokinetics
The properties of similar benzothiazole derivatives suggest that they may have good bioavailability and drug-like properties .
Result of Action
The result of the action of this compound is dependent on its targets and the biochemical pathways it affects. For instance, its interaction with the BCL-2 family of enzymes can lead to apoptosis , or programmed cell death . Similarly, its anti-tubercular activity can lead to the inhibition of the growth and replication of Mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
3-Chloro-2,1-benzothiazole has been found to interact with a range of nucleophiles, leading to products that arise from the fission of the thiazole ring This suggests that this compound may interact with various enzymes and proteins in biochemical reactions
Cellular Effects
Benzothiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells . They have also been found to have significant anti-tubercular activity, suggesting that they may influence cell function and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been reported to display a variety of antibacterial activities by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2,1-benzothiazole can be synthesized through various methods. One common approach involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like chloroform at room temperature, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,1-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles, leading to the substitution of the chlorine atom.
Cyclization Reactions: It can undergo cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide in aqueous acetone.
Cyclization: Sodium ethoxide in ethanol.
Major Products:
Nucleophilic Substitution: Cyanophenyl thiocyanate, bis-cyanophenyl disulfide.
Cyclization: 2-acetyl-3-aminobenzo[b]thiophene.
Scientific Research Applications
3-Chloro-2,1-benzothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-tubercular and anti-inflammatory agents.
Organic Synthesis: It is used as a building block for the synthesis of complex heterocyclic compounds with potential biological activities.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Chlorobenzothiazole: Similar structure but with the chlorine atom at the second position.
Benzothiazole: Lacks the chlorine substituent.
Comparison: 3-Chloro-2,1-benzothiazole is unique due to the presence of the chlorine atom at the third position, which can influence its reactivity and biological activity. Compared to 2-chlorobenzothiazole, it may exhibit different chemical and biological properties due to the positional difference of the chlorine atom .
Properties
IUPAC Name |
3-chloro-2,1-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFCCUQGFJASPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SN=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480626 | |
Record name | 3-chloro-2,1-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34231-96-4 | |
Record name | 3-chloro-2,1-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2,1-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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